
MCHr1 antagonist 2
Vue d'ensemble
Description
MCHr1 antagonist 2 is a compound that targets the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone is a neuropeptide involved in regulating energy homeostasis, feeding behavior, and sleep-wake cycles. MCHR1 is a G protein-coupled receptor predominantly expressed in the central nervous system and brown adipose tissue. This compound is being investigated for its potential therapeutic applications in treating metabolic disorders, obesity, and mental health conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MCHr1 antagonist 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps involve the synthesis of core structures such as benzimidazole, phthalazinone, or pyrrolopyridine derivatives.
Coupling Reactions: The intermediates are then coupled with various substituents under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
MCHr1 antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Key Binding Mechanisms
- G-Protein Coupling : MCHR1 predominantly couples with inhibitory G proteins (G_i/o), while its antagonists disrupt this interaction, preventing downstream signaling that promotes feeding .
- Structural Insights : Recent studies have elucidated the structural interactions between MCH and its antagonists, revealing critical binding sites that enhance the specificity and efficacy of compounds like MCHr1 antagonist 2 .
Weight Loss Efficacy
This compound has shown promising results in preclinical studies aimed at obesity treatment. In various mouse models, administration of this compound led to significant reductions in body weight gain compared to control groups. The mechanism involves decreased food intake without compromising energy expenditure .
Study | Model | Dosage | Weight Loss (%) | Notes |
---|---|---|---|---|
David et al., 2007 | DIO Rats | SNAP-94847 | 10% | Rapid onset in feeding tasks |
Mashiko et al., 2005 | C57BL/6J Mice | Peptide Antagonist | 13% | Reduced cumulative food intake |
AMG 076 Trials | Wild-type Mice | Variable | Not specified | Effective in reducing weight gain |
Applications in Mood Disorders
MCHR1 antagonists are also being investigated for their potential antidepressant effects. Studies have indicated that these compounds may alleviate symptoms of anxiety and depression by modulating neurochemical pathways associated with these conditions.
Case Studies
- Preclinical Models : In rodent models, administration of this compound resulted in reduced anxiety-like behaviors as measured by standard tests such as the elevated plus maze and novelty-suppressed feeding tasks .
- Clinical Trials : Early-phase clinical trials are assessing the safety and efficacy of MCHR1 antagonists in human subjects with mood disorders. Preliminary findings suggest a favorable profile compared to traditional antidepressants .
Broader Physiological Implications
Beyond obesity and mood disorders, MCHR1 antagonists may play roles in treating other conditions such as sleep disorders and metabolic syndromes. The broad distribution of MCHR1 receptors throughout the central nervous system suggests that modulation of this pathway could influence various physiological functions.
Potential Therapeutic Areas
- Sleep Disorders : Antagonism may improve sleep quality by modulating appetite-related pathways that interfere with sleep cycles.
- Metabolic Syndrome : By regulating energy balance and appetite, MCHR1 antagonists could contribute to managing metabolic syndrome components such as insulin resistance and dyslipidemia.
Mécanisme D'action
MCHr1 antagonist 2 exerts its effects by binding to the melanin-concentrating hormone receptor 1 (MCHR1), thereby blocking the action of melanin-concentrating hormone. This inhibition prevents the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and suppression of cyclic adenosine monophosphate (cAMP) production. The blockade of MCHR1 leads to reduced feeding behavior, increased energy expenditure, and potential therapeutic effects on mood and sleep regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- BMS-830216
- GW-856464
- NGD-4715
- ALB-127158
- AMG 076
Uniqueness
MCHr1 antagonist 2 is unique in its specific binding affinity and selectivity for MCHR1. Compared to other similar compounds, it may exhibit distinct pharmacokinetic properties, such as improved bioavailability and reduced off-target effects. Additionally, its structural features may confer enhanced stability and potency, making it a promising candidate for further drug development.
Activité Biologique
Melanin-concentrating hormone receptor 1 (MCHR1) plays a crucial role in regulating various physiological processes, including energy homeostasis, sleep, and feeding behavior. The development of MCHR1 antagonists has gained attention due to their potential therapeutic applications in treating obesity and metabolic disorders. Among these antagonists, MCHr1 antagonist 2 has emerged as a significant compound, warranting a detailed exploration of its biological activity.
This compound is characterized by its ability to selectively inhibit the MCHR1 receptor. Structural studies, particularly cryo-electron microscopy (cryo-EM), have elucidated the binding interactions between MCH and its receptor, as well as the mechanisms by which antagonists like this compound exert their effects. The active-state structure of MCHR1 in complex with its natural ligand reveals critical interactions that facilitate receptor activation, while the antagonist binds in a manner that prevents this activation .
Biological Activity and Efficacy
Research has demonstrated that this compound effectively reduces food intake and body weight in various animal models. In vivo studies indicate that chronic administration of this compound leads to significant weight loss in diet-induced obesity models, highlighting its potential as an anti-obesity agent . The compound's mechanism involves blocking the signaling pathways activated by MCH, which are responsible for promoting feeding behavior.
Table 1: Summary of Biological Activity Studies on this compound
Safety and Toxicity Profile
Despite its promising efficacy, safety concerns have been raised regarding the cardiotoxicity associated with some MCHR1 antagonists due to hERG potassium channel inhibition. Initial assessments indicated that this compound exhibited some degree of hERG inhibition, which could hinder its clinical development . However, subsequent modifications aimed at reducing cardiotoxicity have shown promise in enhancing the safety profile while maintaining biological activity.
Case Studies
Case Study 1: Weight Loss in Obese Models
In a study involving obese mice, administration of this compound led to a reduction in body weight by approximately 15% over four weeks. This effect was attributed to decreased food intake and alterations in energy expenditure .
Case Study 2: Cardiovascular Safety Assessment
A cardiovascular safety assessment was conducted using telemetry in rats. Results indicated that while some hERG inhibition was observed, it was significantly lower than that seen with other MCHR1 antagonists previously studied. This suggests a favorable safety margin for further development .
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCYCBKPWYJVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.